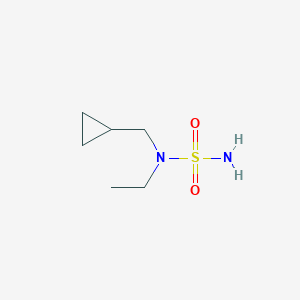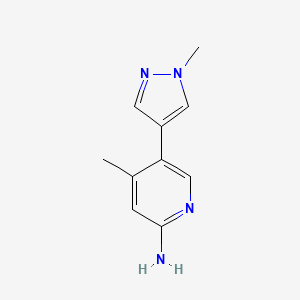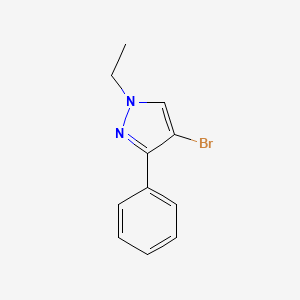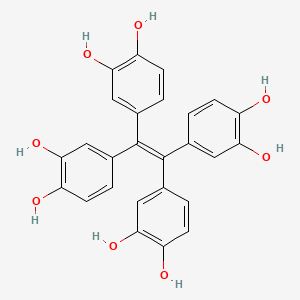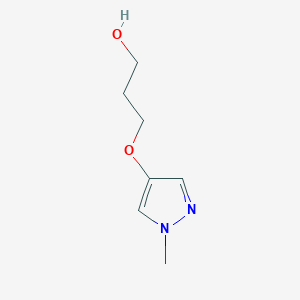
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde is a chemical compound that features a thiophene ring and a trifluoromethyl group attached to a benzaldehyde moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Méthodes De Préparation
The synthesis of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde typically involves the condensation of thiophene derivatives with benzaldehyde derivatives under specific reaction conditions. One common method includes the use of trifluoromethyl-substituted benzaldehyde and thiophene in the presence of a catalyst . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
3-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde can be compared with other thiophene derivatives such as:
- 2-Thiophen-2-yl-5-trifluoromethyl-benzaldehyde
- 3-Thiophen-2-yl-4-trifluoromethyl-benzaldehyde
- 2-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde
These compounds share similar structural features but differ in the position of the trifluoromethyl group and the thiophene ring, which can influence their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H7F3OS |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
3-thiophen-2-yl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)10-5-8(7-16)4-9(6-10)11-2-1-3-17-11/h1-7H |
Clé InChI |
PAWFZNNNSVPTRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


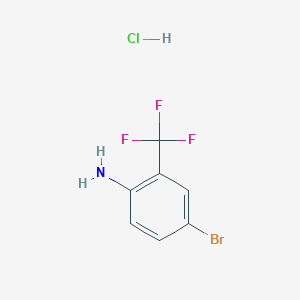
![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
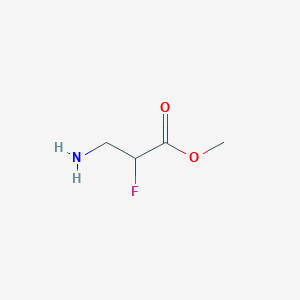
![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
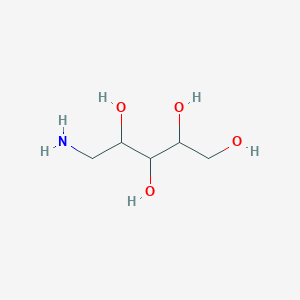
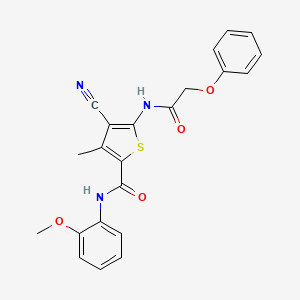
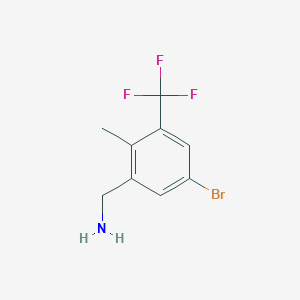
![9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12076124.png)
